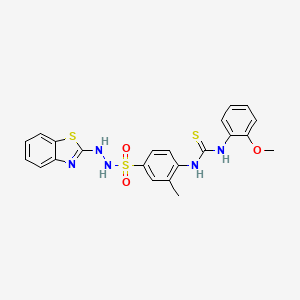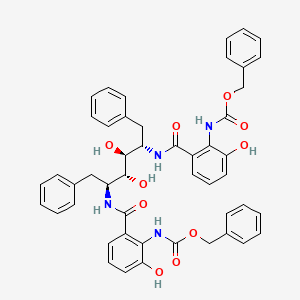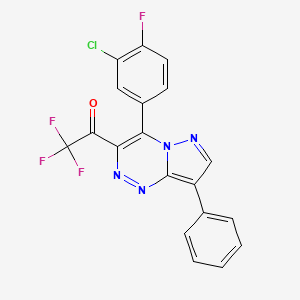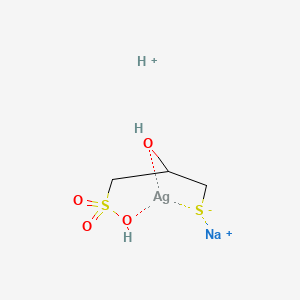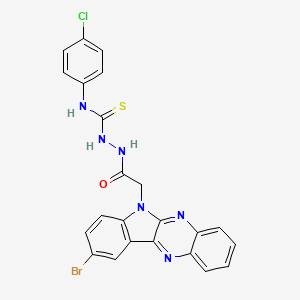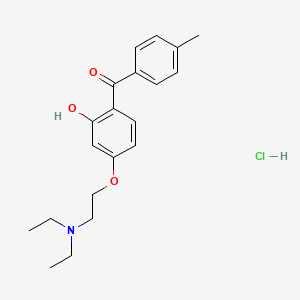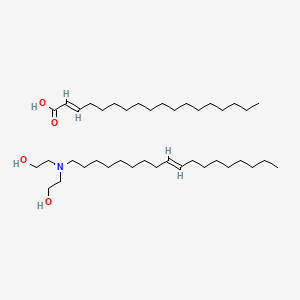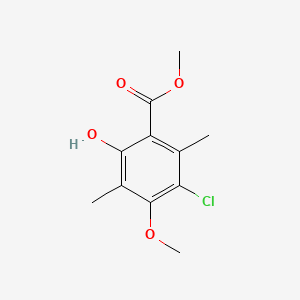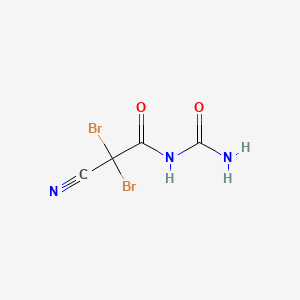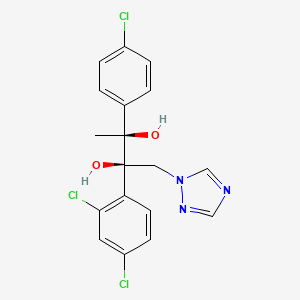![molecular formula C22H26N8 B12696838 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile CAS No. 77911-27-4](/img/structure/B12696838.png)
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features both azo and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile typically involves the following steps:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Formation of Imidazole Ring: The imidazole ring can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale azo coupling and imidazole ring formation reactions, optimized for yield and purity. The specific conditions, such as temperature, solvents, and catalysts, would be tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation and Reduction: The azo group can be reduced to form amines, while the imidazole ring can undergo oxidation to form imidazole N-oxides.
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Reduction: Produces corresponding amines.
Oxidation: Forms imidazole N-oxides.
Substitution: Yields various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dibutylamino-1-butanol: Shares the dibutylamino group but lacks the azo and imidazole functionalities.
Dibutyl(cyanomethyl)telluronium chloride: Contains the cyanomethyl group but differs in the presence of tellurium instead of the azo and imidazole groups.
Uniqueness
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and imidazole groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
77911-27-4 |
|---|---|
Formule moléculaire |
C22H26N8 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]diazenyl]imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C22H26N8/c1-4-6-11-29(12-7-5-2)18-8-9-19(17(3)14-18)27-28-22-26-20(15-24)21(16-25)30(22)13-10-23/h8-9,14H,4-7,11-13H2,1-3H3 |
Clé InChI |
YMLKEZIMEARDDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC(=C(C=C1)N=NC2=NC(=C(N2CC#N)C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


